molecular formula C8H8IN5 B8644927 N'-(3-cyano-5-iodopyrazin-2-yl)-N,N-dimethylformimidamide CAS No. 1392149-78-8

N'-(3-cyano-5-iodopyrazin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B8644927
CAS No.: 1392149-78-8
M. Wt: 301.09 g/mol
InChI Key: DDDZNRSTGCSUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-cyano-5-iodopyrazin-2-yl)-N,N-dimethylformimidamide is a useful research compound. Its molecular formula is C8H8IN5 and its molecular weight is 301.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1392149-78-8

Molecular Formula

C8H8IN5

Molecular Weight

301.09 g/mol

IUPAC Name

N'-(3-cyano-5-iodopyrazin-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C8H8IN5/c1-14(2)5-12-8-6(3-10)13-7(9)4-11-8/h4-5H,1-2H3

InChI Key

DDDZNRSTGCSUJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(N=C1C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.59 ml (146 mmol) of phosphorus oxychloride is added drop by drop at 0° C. to 11 g (41.7 mmol) of a solution of 3-amino-6-iodopyrazine-2-carboxamide in 80 ml of dimethylformamide. The reaction mixture is stirred at room temperature overnight and then poured in a beaker containing ice and a little water. The pH is adjusted to 8 with 1 N soda solution; a precipitate is formed. The mixture is allowed to gradually return to room temperature and then the solid formed is filtered, rinsed with water and dried at 50° C. to yield 10.50 g of N′-(3-cyano-5-iodopyrazine-2-yl)-N,N-dimethyl formimidamide (84%) in the form of a beige solid.
Quantity
13.59 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
41.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.